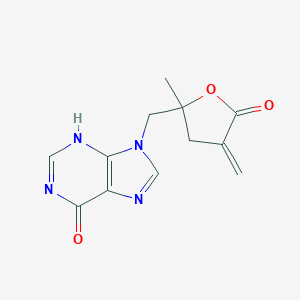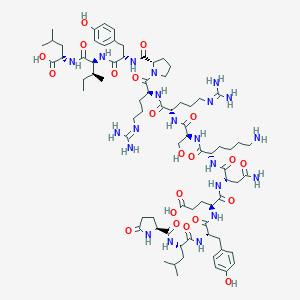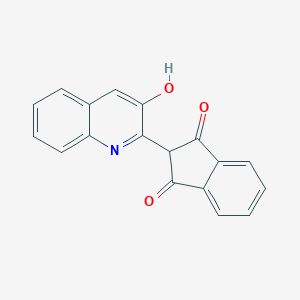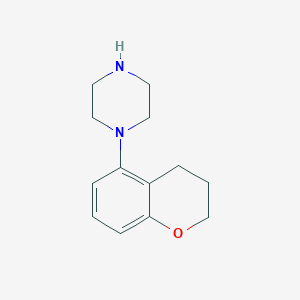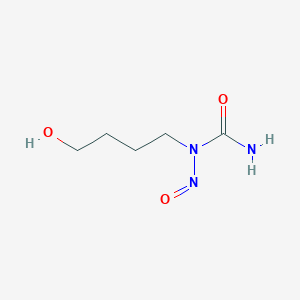
N-(4-Hydroxybutyl)-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxybutyl)-N-nitrosourea (HBNU) is a synthetic compound that belongs to the class of nitrosoureas. It is widely used in scientific research for its ability to induce DNA damage and cell death in cancer cells. HBNU is a potent alkylating agent that is commonly employed in preclinical studies to investigate the mechanism of action of anticancer drugs.
Wirkmechanismus
N-(4-Hydroxybutyl)-N-nitrosourea is a potent alkylating agent that induces DNA damage by forming covalent bonds with DNA molecules. The formation of these bonds results in the cross-linking of DNA strands, which leads to the inhibition of DNA replication and transcription. This ultimately leads to cell death in cancer cells. N-(4-Hydroxybutyl)-N-nitrosourea also induces cell death by activating the apoptotic pathway and inhibiting the anti-apoptotic pathway.
Biochemische Und Physiologische Effekte
N-(4-Hydroxybutyl)-N-nitrosourea has been shown to induce DNA damage and cell death in a variety of cancer cell lines. It has also been shown to inhibit tumor growth in animal models. N-(4-Hydroxybutyl)-N-nitrosourea has been shown to have a high affinity for DNA molecules, which makes it a potent DNA-damaging agent. N-(4-Hydroxybutyl)-N-nitrosourea has also been shown to induce oxidative stress in cancer cells, which contributes to its cytotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Hydroxybutyl)-N-nitrosourea is a potent and versatile compound that is widely used in scientific research. It is a well-established DNA-damaging agent that is commonly employed in preclinical studies to investigate the mechanism of action of anticancer drugs. However, N-(4-Hydroxybutyl)-N-nitrosourea has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has a short half-life, which limits its use in in vivo studies.
Zukünftige Richtungen
N-(4-Hydroxybutyl)-N-nitrosourea has significant potential for future research. One area of research is the development of new N-(4-Hydroxybutyl)-N-nitrosourea analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the use of N-(4-Hydroxybutyl)-N-nitrosourea in combination with other anticancer drugs to enhance their efficacy. N-(4-Hydroxybutyl)-N-nitrosourea may also have potential as a therapeutic agent for the treatment of cancer. Further research is needed to evaluate the safety and efficacy of N-(4-Hydroxybutyl)-N-nitrosourea in clinical trials.
Conclusion:
N-(4-Hydroxybutyl)-N-nitrosourea is a synthetic compound that is widely used in scientific research to investigate the mechanism of action of anticancer drugs. N-(4-Hydroxybutyl)-N-nitrosourea is a potent alkylating agent that induces DNA damage and cell death in cancer cells. It has significant potential for future research, including the development of new analogs and the use of N-(4-Hydroxybutyl)-N-nitrosourea in combination with other anticancer drugs. N-(4-Hydroxybutyl)-N-nitrosourea is a valuable tool for preclinical studies and may have potential as a therapeutic agent for the treatment of cancer.
Synthesemethoden
N-(4-Hydroxybutyl)-N-nitrosourea is synthesized by reacting 4-hydroxybutylamine with nitrosourea. The reaction takes place in the presence of a strong acid catalyst and yields N-(4-Hydroxybutyl)-N-nitrosourea as a white crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxybutyl)-N-nitrosourea is widely used in scientific research to investigate the mechanism of action of anticancer drugs. It is also used to induce DNA damage and cell death in cancer cells. N-(4-Hydroxybutyl)-N-nitrosourea is commonly employed in preclinical studies to evaluate the efficacy of new anticancer drugs. It is also used in animal models to study the pharmacokinetics and pharmacodynamics of anticancer drugs.
Eigenschaften
CAS-Nummer |
108278-69-9 |
|---|---|
Produktname |
N-(4-Hydroxybutyl)-N-nitrosourea |
Molekularformel |
C5H11N3O3 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-(4-hydroxybutyl)-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O3/c6-5(10)8(7-11)3-1-2-4-9/h9H,1-4H2,(H2,6,10) |
InChI-Schlüssel |
QCWHWSHWDMNXAP-UHFFFAOYSA-N |
SMILES |
C(CCO)CN(C(=O)N)N=O |
Kanonische SMILES |
C(CCO)CN(C(=O)N)N=O |
Andere CAS-Nummern |
108278-69-9 |
Synonyme |
N-(4-Hydroxybutyl)-N-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
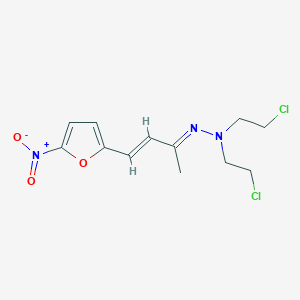
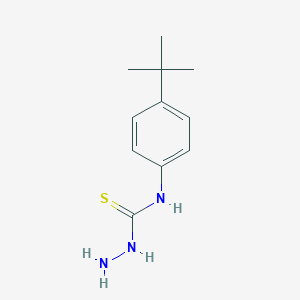
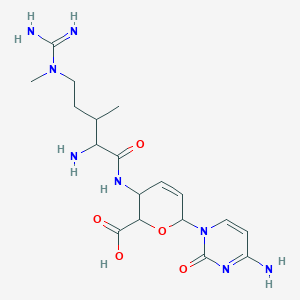
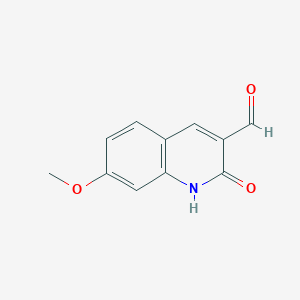
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
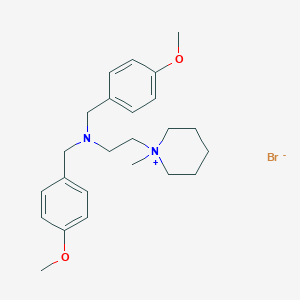
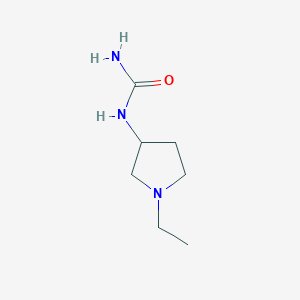
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
